molecular formula C6H11NO2 B047414 4-Methyl-2,3-pentanedione 3-oxime CAS No. 121436-02-0

4-Methyl-2,3-pentanedione 3-oxime

Cat. No. B047414
M. Wt: 129.16 g/mol
InChI Key: KKWRXTVMYYRSMZ-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,3-pentanedione 3-oxime (MPON) is a chemical compound that has been used in scientific research for many years. It is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in biochemistry and molecular biology. In

Scientific Research Applications

4-Methyl-2,3-pentanedione 3-oxime has been used in a variety of scientific research applications. One of the most common uses of 4-Methyl-2,3-pentanedione 3-oxime is as a reagent in organic synthesis. It can be used to selectively protect carbonyl groups in organic compounds, which can be useful in the synthesis of complex molecules. 4-Methyl-2,3-pentanedione 3-oxime has also been used as a ligand in coordination chemistry, where it can form stable complexes with metal ions. Additionally, 4-Methyl-2,3-pentanedione 3-oxime has been used as a tool in biochemistry and molecular biology, where it can be used to selectively inhibit enzymes and study their function.

Mechanism Of Action

The mechanism of action of 4-Methyl-2,3-pentanedione 3-oxime is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species such as carbonyl groups. This reaction can lead to the formation of stable adducts, which can be useful in a variety of applications.

Biochemical And Physiological Effects

4-Methyl-2,3-pentanedione 3-oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on the nervous system. 4-Methyl-2,3-pentanedione 3-oxime has also been shown to have antioxidant properties, which can be useful in protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Methyl-2,3-pentanedione 3-oxime in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to biochemistry and molecular biology. Additionally, 4-Methyl-2,3-pentanedione 3-oxime is relatively easy to synthesize and purify, making it accessible to many labs around the world. However, there are also some limitations to using 4-Methyl-2,3-pentanedione 3-oxime. For example, it can be toxic in high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for research involving 4-Methyl-2,3-pentanedione 3-oxime. One area of research that is currently being explored is the use of 4-Methyl-2,3-pentanedione 3-oxime as a tool for studying enzyme function. By selectively inhibiting enzymes, researchers can gain a better understanding of their function and potential therapeutic targets. Additionally, 4-Methyl-2,3-pentanedione 3-oxime has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of new cancer treatments.
Conclusion
In conclusion, 4-Methyl-2,3-pentanedione 3-oxime is a versatile compound that has been used in a variety of scientific research applications. Its synthesis method is reliable, and its mechanism of action is believed to involve nucleophilic reactions with electrophilic species. 4-Methyl-2,3-pentanedione 3-oxime has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many future directions for research involving 4-Methyl-2,3-pentanedione 3-oxime, and its versatility makes it an important tool for researchers in a variety of fields.

Synthesis Methods

4-Methyl-2,3-pentanedione 3-oxime can be synthesized through a multistep process involving the reaction of 4-methyl-2,3-pentanedione with hydroxylamine hydrochloride. The product is then purified through recrystallization to obtain pure 4-Methyl-2,3-pentanedione 3-oxime. This method has been used successfully in many labs around the world and is considered a reliable way to obtain 4-Methyl-2,3-pentanedione 3-oxime.

properties

CAS RN

121436-02-0

Product Name

4-Methyl-2,3-pentanedione 3-oxime

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3Z)-3-hydroxyimino-4-methylpentan-2-one

InChI

InChI=1S/C6H11NO2/c1-4(2)6(7-9)5(3)8/h4,9H,1-3H3/b7-6-

InChI Key

KKWRXTVMYYRSMZ-SREVYHEPSA-N

Isomeric SMILES

CC(C)/C(=N/O)/C(=O)C

SMILES

CC(C)C(=NO)C(=O)C

Canonical SMILES

CC(C)C(=NO)C(=O)C

synonyms

2,3-Pentanedione, 4-methyl-, 3-oxime, (Z)- (9CI)

Origin of Product

United States

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